![molecular formula C6H14SSe2 B14320285 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane CAS No. 105891-01-8](/img/structure/B14320285.png)
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane is an organoselenium compound with potential applications in various fields of chemistry and biology. Organoselenium compounds are known for their unique chemical properties and biological activities, making them valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane typically involves the reaction of selenium-containing precursors with sulfur-containing compounds. Common synthetic routes may include:
Nucleophilic Substitution Reactions: Using methylselanyl halides and thiolates under mild conditions.
Reductive Coupling: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to couple selenium and sulfur precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable processes with high yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like hydrogen peroxide or peracids to form selenoxides and sulfoxides.
Reduction: Using reducing agents to convert selenoxides back to selenides.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Selenoxides, sulfoxides.
Reduction Products: Selenides, thiols.
Substitution Products: Various organoselenium and organosulfur derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Organoselenium compounds are used as catalysts in organic synthesis due to their ability to facilitate various chemical transformations.
Material Science: These compounds are explored for their potential in developing new materials with unique properties.
Biology
Antioxidants: Organoselenium compounds exhibit antioxidant properties, making them valuable in studying oxidative stress and related biological processes.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, providing insights into enzyme function and regulation.
Medicine
Therapeutic Agents: Potential use in developing drugs for treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Utilized in imaging and diagnostic techniques due to their unique chemical properties.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane involves its interaction with molecular targets such as enzymes and cellular components. The compound may exert its effects through:
Redox Reactions: Modulating oxidative stress by participating in redox reactions.
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Signal Transduction: Affecting cellular signaling pathways involved in stress response and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane: Unique due to its dual selenium and sulfur content.
Diphenyl Diselenide: Known for its antioxidant properties.
Selenocysteine: An amino acid containing selenium, essential for certain enzymes.
Uniqueness
This compound stands out due to its specific combination of selenium and sulfur atoms, which may confer unique chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
105891-01-8 |
|---|---|
Formule moléculaire |
C6H14SSe2 |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
1-methylselanyl-2-(2-methylselanylethylsulfanyl)ethane |
InChI |
InChI=1S/C6H14SSe2/c1-8-5-3-7-4-6-9-2/h3-6H2,1-2H3 |
Clé InChI |
PMTQIYRDQTUMOY-UHFFFAOYSA-N |
SMILES canonique |
C[Se]CCSCC[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


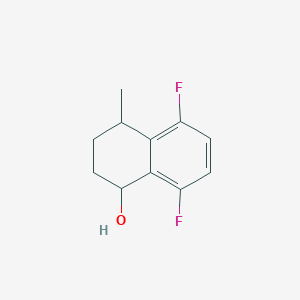
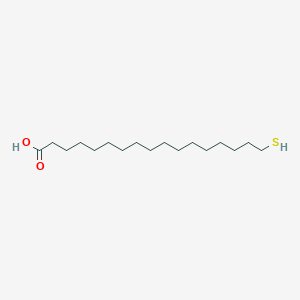
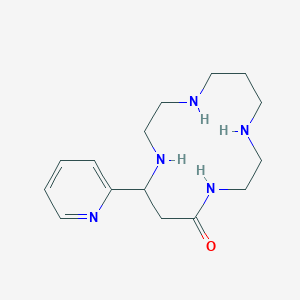
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
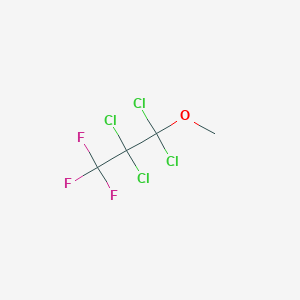
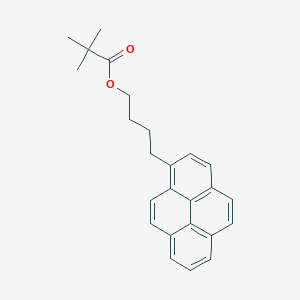
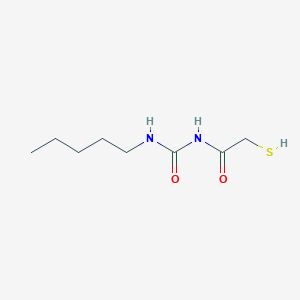
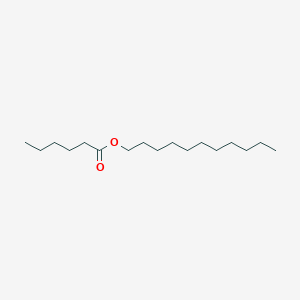

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
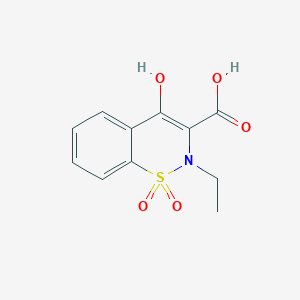
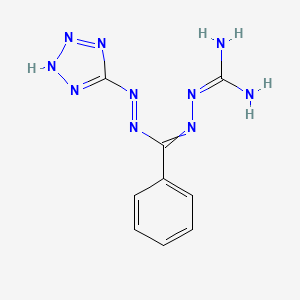
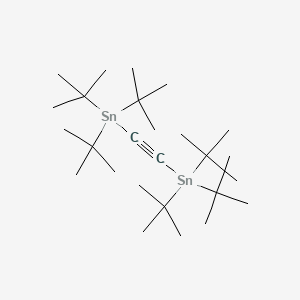
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
